molecular formula C8H9NO5S B8774562 Benzene, 1-methoxy-3-(methylsulfonyl)-5-nitro- CAS No. 62606-17-1

Benzene, 1-methoxy-3-(methylsulfonyl)-5-nitro-

Cat. No. B8774562
CAS No.: 62606-17-1
M. Wt: 231.23 g/mol
InChI Key: QGACOKJQPLZZIR-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

1-Methylsulfonyl-3-methoxy-5-nitro-benzene (1.3 g; 5.6 mmol) was dissolved in methanol (40 ml) and 80 mg Pd/C (5% w/w) were added and the reaction mixture was hydrogenated at 2 bar. The mixture was then diluted with dichloromethane, filtrated above over a celite pad, concentrated and the residual was crystallized from methanol. 0.5 g (2.48 mmol; 44% yield) of a solid were obtained.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
80 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([O:14][CH3:15])[CH:6]=1)(=[O:4])=[O:3]>CO.ClCCl.[Pd]>[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH:8]=[C:7]([O:14][CH3:15])[CH:6]=1)[NH2:11])(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated above over a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residual was crystallized from methanol
CUSTOM
Type
CUSTOM
Details
0.5 g (2.48 mmol; 44% yield) of a solid were obtained

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(N)C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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